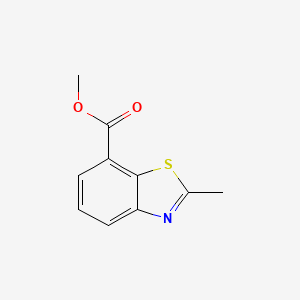

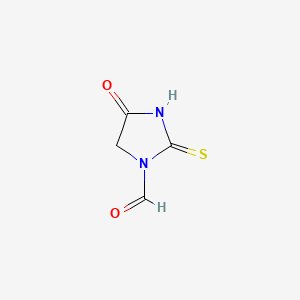

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C5H7N3OS . It has a molecular weight of 157.2 .

Molecular Structure Analysis

The InChI code for “N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” is 1S/C5H7N3OS/c1-3-4 (5 (9)6-2)10-8-7-3/h1-2H3, (H,6,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model .Physical And Chemical Properties Analysis

“N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” is a solid compound . The specific physical and chemical properties such as melting point, solubility, and spectral data are not detailed in the available resources.Applications De Recherche Scientifique

Antimicrobial Activity

“N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” derivatives have been extensively studied for their potent antimicrobial properties . These compounds have shown effectiveness against a variety of microbial strains, including E. coli , B. mycoides , and C. albicans . The structure of the thiadiazole ring contributes to this activity, as it can interact with microbial enzymes and inhibit their function, thus preventing the growth and proliferation of the microbes.

Antibacterial Activity

Research has indicated that certain 1,3,4-thiadiazole derivatives exhibit significant antibacterial activity . They have been found to be particularly effective against strains such as Klebsiella pneumoniae and Staphylococcus hominis . The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes.

Anticancer Properties

Thiadiazole derivatives have been identified to possess anticancer properties . Studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines, including K562 CML and HeLa human cervical carcinoma cell lines . The anticancer activity is attributed to the ability of these compounds to interfere with cell division and induce apoptosis in cancer cells.

DNA Interaction

The interaction of thiadiazole derivatives with calf thymus-DNA (CT-DNA) has been investigated, revealing that these compounds can bind to DNA . This binding can lead to the inhibition of DNA replication and transcription, which is a promising avenue for the development of new anticancer drugs.

Fungicidal Activities

Thiadiazole derivatives have also demonstrated fungicidal activities . They have been tested against fungi such as Rhizoctonia solani , with some compounds showing remarkable results . The fungicidal action is likely due to the inhibition of essential enzymes in the fungal cells or disruption of the fungal cell membrane.

Biological Activities of Thiazoles

Thiazole derivatives, in general, have a wide range of biological activities. They have been used as antioxidants, analgesics, anti-inflammatory agents , and more . The diverse biological activities of thiazoles make them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents.

Orientations Futures

The future directions for “N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” and its derivatives could involve further exploration of their potential applications in various fields such as medicinal, agricultural, and materials chemistry . More research is required to confirm their efficacy in these applications .

Propriétés

IUPAC Name |

N,4-dimethylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(5(9)6-2)10-8-7-3/h1-2H3,(H,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAQGXWYSIAROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Valine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (R)- (9CI)](/img/no-structure.png)

![5,6-Dihydroimidazo[1,2-a]pyridin-7(1H)-one](/img/structure/B573814.png)

![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)

![7-Methyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B573827.png)